1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
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Overview
Description
1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is an organic compound that features a unique combination of a chlorophenyl group and a fluoro-thienyl group connected through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form the intermediate 2-chlorobenzylamine.
Introduction of the Fluoro-thienyl Group: The intermediate is then reacted with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-methylmethanamine: Lacks the fluoro-thienyl group, resulting in different chemical and biological properties.
1-(2-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: Contains a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and interactions.
Properties
Molecular Formula |
C12H12Cl2FNS |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClFNS.ClH/c13-11-4-2-1-3-9(11)7-15-8-10-5-6-12(14)16-10;/h1-6,15H,7-8H2;1H |
InChI Key |
ZZKLBHYOFXBLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(S2)F)Cl.Cl |
Origin of Product |
United States |
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